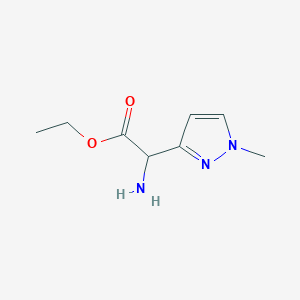
1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with difluoromethyl, iodine, and two methyl groups. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and reactivity.
準備方法
The synthesis of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved through various routes, including the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
化学反応の分析
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, while reduction can lead to the removal of the iodine atom.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
科学的研究の応用
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .
類似化合物との比較
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles and iodinated compounds:
特性
IUPAC Name |
1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGUDOUYLBLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)

![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2944208.png)
![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)

![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2944221.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)
